molecular formula C13H11N3O B1313324 4-phenoxy-1H-indazol-3-amine CAS No. 816454-31-6

4-phenoxy-1H-indazol-3-amine

Cat. No. B1313324
M. Wt: 225.25 g/mol
InChI Key: YQZSMAKADDTQKQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . These compounds were evaluated for their inhibitory activities against human cancer cell lines . The preliminary results suggested that most of the target compounds showed great antitumor activity .


Molecular Structure Analysis

The molecular structure of 4-phenoxy-1H-indazol-3-amine is characterized by a bicyclic ring structure made up of a pyrazole ring and a benzene ring . It has been demonstrated that the 1H-indazole-3-amine structure is an effective hinge-binding fragment .


Chemical Reactions Analysis

Indazole compounds are one of the principal components of many natural products and marketed drugs . Various substituted indazole derivatives have attracted great attention due to their diverse biological activities .


Physical And Chemical Properties Analysis

4-Phenoxy-1H-indazol-3-amine has a boiling point of 96-98°C . Its InChI Code is 1S/C13H11N3O/c14-13-12-10 (15-16-13)7-4-8-11 (12)17-9-5-2-1-3-6-9/h1-8H, (H3,14,15,16) .

Scientific Research Applications

Meta-C-H Transformations in Aniline and Phenol Substrates

A study by Wang et al. (2016) developed meta-C-H amination and meta-C-H alkynylation of aniline and phenol substrates using a modified norbornene as a transient mediator. This research demonstrates the first instance of such transformations in these substrates, with the successful amination and alkynylation of heterocyclic substrates including indazole, leading to desired products in moderate to high yields (Wang et al., 2016).

Synthesis of Fused Tetracyclic Heterocycles

Li et al. (2013) described a three-component reaction including an amine such as 1H-indazol-5-amine, resulting in the formation of fused tetracyclic heterocycles. This synthesis highlights the versatility of 1H-indazol-3-amine derivatives in creating complex heterocyclic structures (Li et al., 2013).

Silver(I)-Mediated Intramolecular Oxidative C–H Amination

Park et al. (2021) explored a silver(I)-mediated intramolecular oxidative C–H amination for constructing assorted 1H-indazoles, which are significant in medicinal chemistry. This method proved efficient for synthesizing a variety of 3-substituted indazoles (Park et al., 2021).

Electrochemical C-H Amination of Phenoxy Acetates

Wesenberg et al. (2017) presented an electrochemical protocol for the anodic C-H amination of phenoxy acetates, offering a sustainable access to 1,4-benzoxazin-3-ones, a significant structural motif in bioactive compounds. This method is compatible with a broad scope of substrates, showing the potential of 4-phenoxy-1H-indazol-3-amine in electrochemical syntheses (Wesenberg et al., 2017).

Catalysis in Reduction of Nitro Compounds

Nasrollahzadeh et al. (2020) discussed the role of amines in the reduction of nitro compounds, a key transformation in organic chemistry for synthesizing drugs, biologically active molecules, and other products. This review highlighted the use of various catalysts, including those involving indazole derivatives, for the efficient reduction of nitro compounds to amines (Nasrollahzadeh et al., 2020).

Synthesis of Polycyclic Heterocycles under Catalyst-Free Conditions

Lu et al. (2014) reported a Domino reaction of aromatic aldehydes with 1H-indazol-6-amine, yielding polycyclic heterocycles under catalyst-free conditions. This synthesis method is notable for its simplicity and efficiency, offering a new pathway for creating complex indazole-containing structures (Lu et al., 2014).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

Future Directions

Indazole-containing derivatives represent one of the most important heterocycles in drug molecules . Diversely substituted indazole derivatives bear a variety of functional groups and display versatile biological activities; hence, they have gained considerable attention in the field of medicinal chemistry . This suggests that 4-phenoxy-1H-indazol-3-amine and its derivatives could have potential applications in the development of new drugs .

properties

IUPAC Name

4-phenoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-13-12-10(15-16-13)7-4-8-11(12)17-9-5-2-1-3-6-9/h1-8H,(H3,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZSMAKADDTQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC3=C2C(=NN3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20467732
Record name 4-phenoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenoxy-1H-indazol-3-amine

CAS RN

816454-31-6
Record name 4-phenoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20467732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AA Hassan, AA Aly, HN Tawfeek - Advances in Heterocyclic Chemistry, 2018 - Elsevier
… The reaction between 2-phenoxy-6-fluorobenzonitrile (162) and hydrazine hydrate gave 4-phenoxy-1H-indazol-3-amine (163), which was treated with aldehydes in the presence of …
Number of citations: 8 www.sciencedirect.com

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